5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown that substituted benzofurans exhibit significant anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that benzofuran derivatives can inhibit cell growth and induce apoptosis in cancer cells . The compound’s trifluoromethyl groups may enhance its binding affinity to target proteins, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzofuranamine: Similar in structure but lacks the trifluoromethyl groups.
5,6,7-Trifluoro-2,3-dihydro-1-benzofuran: Similar but without the amine group.
2,3-Dihydro-1-benzofuran: Lacks both the trifluoromethyl and amine groups.
Uniqueness
5,6,7-Trifluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of trifluoromethyl groups at positions 5, 6, and 7, which can significantly enhance its chemical and biological properties. These groups increase the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H6F3NO |
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Molecular Weight |
189.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2 |
InChI Key |
ONOKAHLUYBZPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C(=C2O1)F)F)F)N |
Origin of Product |
United States |
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